molecular formula C10H15N3O3S B8216224 1,1-Dimethylethyl 2-[(5-methyl-1,3-thiazol-2-yl)carbonyl]hydrazinecarboxylate

1,1-Dimethylethyl 2-[(5-methyl-1,3-thiazol-2-yl)carbonyl]hydrazinecarboxylate

Cat. No. B8216224
M. Wt: 257.31 g/mol
InChI Key: GMYSOLGTHYNLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

A solution of 5-methyl-1,3-thiazole-2-carboxylic acid (500 mg, 3.49 mmol) in dry dichloromethane (DCM) (17.500 ml) was stirred at room temperature under an atmosphere of argon. EDC (803 mg, 4.19 mmol) and HOBT (267 mg, 1.746 mmol) were added to the stirred solution. After 15 minutes, 1,1-dimethylethyl hydrazinecarboxylate (554 mg, 4.19 mmol) was added to the stirred solution. The resulting solution was stirred for 18 hours. After this time, the solution was diluted with DCM (approx. 50 ml) and washed with water (2× approx. 20 ml). The organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure to give a yellow coloured oil of desired product in 451 mg.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Name
Quantity
803 mg
Type
reactant
Reaction Step Two
Name
Quantity
267 mg
Type
reactant
Reaction Step Two
Quantity
554 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[N:4][CH:3]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.[NH:24]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[NH2:25]>ClCCl>[CH3:1][C:2]1[S:6][C:5]([C:7]([NH:25][NH:24][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])=[O:9])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CN=C(S1)C(=O)O
Name
Quantity
17.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
803 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
267 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
554 mg
Type
reactant
Smiles
N(N)C(=O)OC(C)(C)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2× approx. 20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CN=C(S1)C(=O)NNC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.